N~1~,N~2~-Bis(2-chloroprop-2-en-1-yl)hydrazine-1,2-dicarbothioamide
Description
N~1~,N~2~-Bis(2-chloroprop-2-en-1-yl)hydrazine-1,2-dicarbothioamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chloroprop-2-en-1-yl groups attached to a hydrazine-1,2-dicarbothioamide core, making it a versatile molecule for synthetic and industrial chemistry.
Properties
CAS No. |
61784-89-2 |
|---|---|
Molecular Formula |
C8H12Cl2N4S2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enyl)-3-(2-chloroprop-2-enylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C8H12Cl2N4S2/c1-5(9)3-11-7(15)13-14-8(16)12-4-6(2)10/h1-4H2,(H2,11,13,15)(H2,12,14,16) |
InChI Key |
UAZDGQNKXGUQPD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=S)NNC(=S)NCC(=C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2-chloroprop-2-en-1-yl)hydrazine-1,2-dicarbothioamide typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. The reaction is carried out at a temperature range of 40-50°C, with a reagent ratio of 1:10 (substrate to hydrazine) to ensure optimal yield . The reaction mass is then evaporated under vacuum to dryness, followed by the addition of a sodium hydroxide solution to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2-chloroprop-2-en-1-yl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine hydrate in an alkaline medium.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with nucleophiles like hydrazine.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO~2~) in an appropriate solvent.
Reduction: Hydrazine hydrate in the presence of a base such as potassium hydroxide (KOH).
Substitution: Hydrazine in an alkaline medium.
Major Products Formed
Oxidation: Formation of various thiophene and pyrrole derivatives.
Reduction: Formation of hydrazone derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
N~1~,N~2~-Bis(2-chloroprop-2-en-1-yl)hydrazine-1,2-dicarbothioamide has several applications in scientific research:
Chemistry: Used in the synthesis of thiophene and pyrrole derivatives, which are important in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2-chloroprop-2-en-1-yl)hydrazine-1,2-dicarbothioamide involves the formation of reactive intermediates such as thiiranium ions. These intermediates interact with nucleophiles, leading to the formation of various products . The compound’s reactivity is influenced by the presence of chloroprop-2-en-1-yl groups, which facilitate nucleophilic substitution and other reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: A precursor in the synthesis of N1,N~2~-Bis(2-chloroprop-2-en-1-yl)hydrazine-1,2-dicarbothioamide.
N-(2-chloroethyl)-N-(2-hydrazinoethyl)methylamine: Another related compound used in similar synthetic routes.
Uniqueness
N~1~,N~2~-Bis(2-chloroprop-2-en-1-yl)hydrazine-1,2-dicarbothioamide is unique due to its ability to form a variety of heterocyclic compounds through its reactive intermediates. This makes it a valuable compound in synthetic organic chemistry and industrial applications .
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